molecular formula C15H13Cl2N3OS B10815842 3-((3,4-Dichlorobenzyl)thio)-4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole

3-((3,4-Dichlorobenzyl)thio)-4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole

Cat. No.: B10815842
M. Wt: 354.3 g/mol
InChI Key: SRTRDTXRHBHUEM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-659512 involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-659512 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

WAY-659512 has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of WAY-659512, particularly in the development of new drugs.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-659512 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that WAY-659512 may affect signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

WAY-659512 can be compared with other similar compounds, such as:

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C15H13Cl2N3OS

Molecular Weight

354.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-5-(2-methylfuran-3-yl)-1,2,4-triazole

InChI

InChI=1S/C15H13Cl2N3OS/c1-9-11(5-6-21-9)14-18-19-15(20(14)2)22-8-10-3-4-12(16)13(17)7-10/h3-7H,8H2,1-2H3

InChI Key

SRTRDTXRHBHUEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(N2C)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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